Cas no 1529255-58-0 (N4-(2-(Dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine)

N4-(2-(Dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine is a pyrimidine derivative with potential applications in pharmaceutical and chemical research. Its structure features a dimethylaminoethyl side chain and a methyl-substituted pyrimidine core, which may enhance binding affinity in biological systems. This compound is of interest due to its potential as an intermediate in the synthesis of bioactive molecules, including kinase inhibitors or antimicrobial agents. The dimethylaminoethyl moiety could improve solubility and pharmacokinetic properties, while the methyl group at the 2-position may influence steric and electronic interactions. Suitable for controlled reactions, it offers versatility in medicinal chemistry and drug development. Handling requires standard laboratory precautions due to its reactive functional groups.
N4-(2-(Dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine structure
1529255-58-0 structure
Product Name:N4-(2-(Dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine
CAS No:1529255-58-0
MF:C9H17N5
MW:195.264780759811
CID:5048039
Update Time:2025-06-11

N4-(2-(Dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine Chemical and Physical Properties

Names and Identifiers

    • N4-(2-(dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine
    • 4-N-[2-(dimethylamino)ethyl]-2-methylpyrimidine-4,6-diamine
    • N4-(2-(Dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine
    • Inchi: 1S/C9H17N5/c1-7-12-8(10)6-9(13-7)11-4-5-14(2)3/h6H,4-5H2,1-3H3,(H3,10,11,12,13)
    • InChI Key: BVHJIWCSYXGFJF-UHFFFAOYSA-N
    • SMILES: N(C)(C)CCNC1C=C(N)N=C(C)N=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 161
  • XLogP3: 0.6
  • Topological Polar Surface Area: 67.1

N4-(2-(Dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine Pricemore >>

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Additional information on N4-(2-(Dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine

Introduction to N4-(2-(Dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine (CAS No. 1529255-58-0)

N4-(2-(Dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine, a compound with the CAS number 1529255-58-0, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This pyrimidine derivative exhibits a unique structural framework that makes it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and biochemical research.

The molecular structure of N4-(2-(Dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine consists of a pyrimidine core substituted with an N-substituent and two amine functionalities. The presence of the dimethylamino group at the 2-position and the diamine moiety at the 4,6-positions imparts distinct chemical properties that are highly relevant to modern drug discovery efforts. The compound's ability to participate in hydrogen bonding and its solubility profile make it an attractive scaffold for designing molecules with enhanced bioavailability and target specificity.

In recent years, there has been growing interest in pyrimidine derivatives due to their diverse biological activities. Pyrimidines are fundamental building blocks in nucleic acids and serve as precursors for numerous pharmacologically active compounds. Among these derivatives, N4-(2-(Dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine has garnered attention for its potential role in modulating enzymatic pathways and interacting with biological targets. For instance, studies have shown that this compound can influence the activity of enzymes involved in DNA replication and repair, making it a promising candidate for further investigation in oncology research.

The synthesis of N4-(2-(Dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the dimethylamino group at the 2-position is particularly critical, as it enhances the compound's ability to interact with biological receptors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity levels. These synthetic strategies not only facilitate the production of this compound but also provide insights into more complex pyrimidine-based molecules.

One of the most compelling aspects of N4-(2-(Dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine is its potential application in drug development. Researchers have explored its use as a precursor for kinase inhibitors, which are crucial in treating various forms of cancer. The pyrimidine core serves as a scaffold that can be modified to enhance binding affinity to target kinases. Additionally, the presence of multiple reactive sites allows for further functionalization, enabling the creation of libraries of derivatives with tailored properties.

The pharmacological profile of N4-(2-(Dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine has been studied extensively in vitro and in vivo. Preclinical trials have demonstrated its ability to inhibit the growth of certain cancer cell lines by disrupting key signaling pathways. Moreover, its interaction with proteins such as topoisomerases has been investigated for its potential in enhancing DNA damage repair mechanisms. These findings highlight the compound's therapeutic promise and justify further clinical development.

The chemical properties of N4-(2-(Dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine also make it an interesting candidate for use in biochemical research. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and material science. Furthermore, its role as a ligand in coordination chemistry has been studied, providing insights into metal-ligand interactions that are relevant to industrial processes.

In conclusion, N4-(2-(Dimethylamino)ethyl)-2-methylpyrimidine-4,6-diamine (CAS No. 1529255-58-0) is a versatile compound with significant potential in pharmaceuticals and biochemical research. Its unique structural features and biological activities make it a valuable tool for drug discovery efforts aimed at developing novel therapeutic agents. As research continues to uncover new applications for this molecule, its importance in advancing scientific knowledge is likely to grow even further.

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